Oral Bioactivity in Cephem Scaffold: Differentiated from Parenteral-Only Cephalosporins
LY 215890 is explicitly characterized as an orally bioactive antibacterial agent [1]. This is a non-trivial attribute for the cephalosporin class, as most members (including all first-, second-, third-, and fourth-generation clinical cephalosporins except a limited subset such as cefaclor, cefadroxil, cephalexin, cefixime, and cefpodoxime) require parenteral administration and lack validated oral activity. In comparative pharmacokinetic studies of oral cephalosporins, bioavailability is generally low, with maximum serum concentrations ranging from 23.3 ± 7.3 mg/L to 38.8 ± 8.1 mg/L across compounds [2]. The oral bioactivity designation for LY 215890 distinguishes it from the majority of cephalosporins that cannot be used in oral dosing paradigms.
| Evidence Dimension | Oral Bioactivity Status |
|---|---|
| Target Compound Data | Orally bioactive antibacterial agent |
| Comparator Or Baseline | Majority of cephalosporin antibiotics (parenteral-only) |
| Quantified Difference | Categorical: Oral activity confirmed vs. Not orally bioavailable |
| Conditions | Vendor characterization based on primary literature |
Why This Matters
Enables oral administration in animal models and reduces experimental confounds associated with parenteral delivery, critical for PK/PD studies.
- [1] MedChemExpress. LY 215890 Product Datasheet. Cat. No. HY-120382. View Source
- [2] Comparative pharmacokinetics of cephalexin, cefaclor, cefadroxil, and CGP 9000. Arzneimittelforschung. 1981;31(8):1260-4. PMID: 7197513. View Source
